1,2,3,4-Tetrahydro-1,7-naphthyridine
Overview
Description
1,2,3,4-Tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,7-naphthyridine can be synthesized through various methods. One common approach involves the catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol. This reaction yields a mixture of this compound and 5,6,7,8-tetrahydro-1,7-naphthyridine . Another method involves the hydrogenation of 1,7-naphthyridine derivatives under specific conditions to achieve high yields and enantiomeric excess .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high efficiency and purity, often employing advanced catalysts and reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyridine derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on charcoal and hydrogen gas are used for reduction reactions.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Naphthyridine derivatives.
Reduction: Fully saturated naphthyridine compounds.
Substitution: Functionalized naphthyridine derivatives with various substituents.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1,7-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activity and use in medicinal chemistry.
1,6-Naphthyridine: Noted for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Utilized in the synthesis of pharmaceuticals and as ligands in coordination chemistry.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile intermediate in synthetic chemistry highlight its importance.
Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h3,5-6,10H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCAAGNXDGCID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591045 | |
Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-86-4 | |
Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1,7-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the challenges associated with synthesizing 1,2,3,4-Tetrahydro-1,7-naphthyridine derivatives, particularly in the context of developing HCV NS3 protease inhibitors?
A1: While the Povarov reaction offers a potential route to synthesize this compound derivatives, research [] highlights significant challenges:
Q2: Can you provide examples of different isomers within the Tetrahydro-1,7-naphthyridine family and their respective synthetic routes?
A2: The provided research articles discuss two isomers:
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